3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone
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Overview
Description
“3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone” is a chemical compound with the CAS Number: 338965-51-8 . It has a molecular weight of 233.24 . The IUPAC name for this compound is 3-[(4-fluorobenzyl)oxy]-2-methyl-4-pyridinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12FNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone” is between 129-134 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This study by Qiu et al. (2009) focuses on synthesizing a key intermediate for the manufacture of flurbiprofen, demonstrating the challenges and advancements in synthetic chemistry involving fluorinated compounds. The research highlights the development of a practical method for preparing 2-fluoro-4-bromobiphenyl, which could be analogous to synthetic routes for related compounds like "3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone" (Qiu, Gu, Zhang, & Xu, 2009).
Photochemical Applications
Photochromism of ortho-nitrobenzylpyridines
Naumov (2006) presents a review of the structural and spectroscopic results on the reaction mechanism of photochromic ortho-nitrobenzylpyridines. Such photochromic activity suggests potential applications in photon-based electronics. This review provides a foundation for understanding how similar compounds, potentially including "3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone," might exhibit photochemical properties useful in technological applications (Naumov, 2006).
Pharmacological Research
Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
This comprehensive review by Verma et al. (2019) explores the therapeutic potential of 1,3,4-oxadiazole derivatives, emphasizing their interaction with various biological targets. The structural similarity and binding potential of compounds like "3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone" could be inferred, suggesting avenues for pharmacological research and development (Verma et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHARJZIGZSOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone |
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